molecular formula C17H15NO7 B2761082 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid CAS No. 325472-33-1

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid

Cat. No.: B2761082
CAS No.: 325472-33-1
M. Wt: 345.307
InChI Key: BLMGHTRZSFKFDP-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid: is an organic compound with the molecular formula C17H15NO7 . It is characterized by the presence of a carbamoyl group attached to an isophthalic acid core, with two methoxy groups on the phenyl ring.

Scientific Research Applications

Chemistry: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of bioactive compounds with potential therapeutic applications .

Medicine: Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with enhanced properties. It is also employed in the formulation of specialty chemicals for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid typically involves the reaction of 2,4-dimethoxyaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The methoxy and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-((2,4-Dimethoxyphenyl)carbamoyl)benzoic acid
  • 4-((2,4-Dimethoxyphenyl)carbamoyl)terephthalic acid
  • 4-((2,4-Dimethoxyphenyl)carbamoyl)phthalic acid

Comparison: Compared to these similar compounds, 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid exhibits unique properties due to the position of the carbamoyl group on the isophthalic acid core.

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-10-4-6-13(14(8-10)25-2)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMGHTRZSFKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972897
Record name 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-28-6
Record name 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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